An In-depth Technical Guide to Boc-Tyr(Me)-OMe: Properties, Synthesis, and Applications in Peptide Chemistry
An In-depth Technical Guide to Boc-Tyr(Me)-OMe: Properties, Synthesis, and Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-O-methyl-L-tyrosine methyl ester, commonly abbreviated as Boc-Tyr(Me)-OMe, is a synthetically modified amino acid derivative of significant interest in the fields of peptide chemistry and drug discovery. Its unique structural features—a Boc-protected α-amino group, a methylated phenolic hydroxyl group, and a methyl esterified carboxyl group—render it a valuable building block for the synthesis of peptides with tailored properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Boc-Tyr(Me)-OMe, offering field-proven insights for its effective utilization in research and development.
The strategic methylation of the tyrosine side chain prevents phosphorylation and sulfation, common post-translational modifications, and can also enhance the lipophilicity and metabolic stability of the resulting peptide. This modification is particularly crucial in the design of peptide-based therapeutics, where controlling the pharmacokinetic and pharmacodynamic profile is paramount. Boc-Tyr(Me)-OMe serves as a key component in the synthesis of various bioactive peptides, including analogs of hormones and neurotransmitters, contributing to the development of novel therapeutic agents.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-Tyr(Me)-OMe is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₂₃NO₅ | [2] |
| Molecular Weight | 309.36 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 67-74 °C | [2] |
| Optical Rotation [α]²⁰/D | +21.8 to +22.3° (c=1 in CHCl₃) | [2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [3] |
| Storage | Store at 0-8 °C | [2] |
Synthesis of Boc-Tyr(Me)-OMe
The synthesis of Boc-Tyr(Me)-OMe is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic strategy involves the protection of the α-amino group of L-tyrosine, followed by methylation of the phenolic hydroxyl group and esterification of the carboxylic acid.
Synthetic Workflow
Caption: General synthetic workflow for Boc-Tyr(Me)-OMe.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of Boc-L-Tyrosine (Boc-Tyr-OH)
This initial step protects the α-amino group, preventing its participation in subsequent reactions.
-
Materials: L-Tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve L-Tyrosine in a 1:1 mixture of dioxane and water containing sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete, acidify the mixture with a saturated solution of potassium bisulfate (KHSO₄) to a pH of 4.[4]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Boc-L-Tyr-OH.[4]
-
Part 2: Synthesis of Boc-L-Tyrosine Methyl Ester (Boc-Tyr-OMe)
Esterification of the carboxylic acid is a key step towards the final product.
-
Materials: Boc-L-Tyr-OH, Methanol (MeOH), Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend Boc-L-Tyr-OH in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Part 3: Synthesis of Boc-L-Tyr(Me)-OMe
The final step involves the methylation of the phenolic hydroxyl group.
-
Materials: Boc-L-Tyr-OMe, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve Boc-L-Tyr-OMe in anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Add methyl iodide and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-L-Tyr(Me)-OMe.
-
Chemical Reactivity and Handling
Boc-Tyr(Me)-OMe is a stable compound under standard laboratory conditions. However, its protecting groups can be selectively removed to facilitate peptide bond formation and other chemical transformations.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is a critical step in peptide synthesis to expose the free amine for subsequent coupling reactions.
Caption: Boc deprotection of Boc-Tyr(Me)-OMe.
Protocol for Boc Deprotection:
-
Reagents: Boc-Tyr(Me)-OMe, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve Boc-Tyr(Me)-OMe in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TFA in DCM (typically 25-50% v/v) dropwise.[5]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the TFA salt of the free amine.[5]
-
Cleavage of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is necessary for coupling the C-terminus of the amino acid to another amino group.
Protocol for Methyl Ester Cleavage:
-
Reagents: Boc-Tyr(Me)-OMe, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve Boc-Tyr(Me)-OMe in a mixture of THF and water.
-
Add a solution of lithium hydroxide.
-
Stir the reaction at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) to protonate the carboxylate.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain Boc-Tyr(Me)-OH.
-
Cleavage of the O-Methyl Ether
The O-methyl group is a stable ether linkage. Its cleavage requires harsh conditions and is typically performed at the final stages of a synthesis or when the native tyrosine residue is desired.
Protocol for O-Methyl Ether Cleavage:
-
Reagents: Peptide containing Tyr(Me), Boron tribromide (BBr₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Tyr(Me)-containing peptide in anhydrous DCM.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of BBr₃ in DCM.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
-
Quench the reaction carefully with water or methanol.
-
The product is then purified by appropriate chromatographic techniques.
-
Applications in Peptide Synthesis and Drug Discovery
Boc-Tyr(Me)-OMe is a valuable building block in the synthesis of modified peptides with improved biological activity and pharmacokinetic properties. The methylation of the tyrosine side chain can prevent phosphorylation, which can be a site of metabolic degradation, and can also influence receptor binding affinity and selectivity.
A prominent application of this modified amino acid is in the synthesis of peptide hormone antagonists. For instance, O-methyltyrosine is a structural component of many potent vasopressin and oxytocin antagonists.[1] The incorporation of Tyr(Me) at position 2 of oxytocin analogs, such as in d(CH₂)₅[Tyr(Me)²]OVT, has been shown to result in potent antagonists of the oxytocin receptor.[6] These antagonists are valuable tools for studying the physiological roles of oxytocin and have potential therapeutic applications in conditions such as preterm labor.
The use of Boc-Tyr(Me)-OMe in solid-phase peptide synthesis (SPPS) follows standard protocols. After deprotection of the N-terminal Boc group of the resin-bound peptide, Boc-Tyr(Me)-OMe is activated using a suitable coupling reagent (e.g., HBTU, HATU) and coupled to the free amine. The cycle of deprotection and coupling is repeated to elongate the peptide chain.
Conclusion
Boc-Tyr(Me)-OMe is a versatile and valuable derivative of L-tyrosine for researchers and professionals in peptide chemistry and drug development. Its unique combination of protecting groups allows for its strategic incorporation into peptide sequences, leading to the creation of novel molecules with enhanced stability and biological activity. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective utilization in the design and synthesis of next-generation peptide-based therapeutics.
References
-
Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-Tyr-OMe. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
-
ChemBK. (2024). Boc-Tyr-OMe. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Tyr(Me)-OH [53267-93-9]. Retrieved from [Link]
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National Center for Biotechnology Information. (1988). 125I-labelled d(CH2)5[Tyr(Me)2,Thr4,Tyr-NH2(9)]OVT: a selective oxytocin receptor ligand. PubMed. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 2.2 Carboxy Group. Retrieved from [Link]
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Bio-protocol. (n.d.). Peptide Synthesis. Retrieved from [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). Ester cleavage conditions?. Retrieved from [Link]
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YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]...
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ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU.... Retrieved from [Link]
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- 5. rsc.org [rsc.org]
- 6. 125I-labelled d(CH2)5[Tyr(Me)2,Thr4,Tyr-NH2(9)]OVT: a selective oxytocin receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
